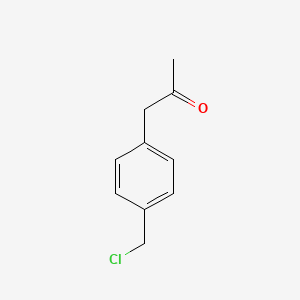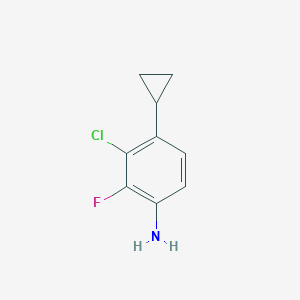
3-Chloro-4-cyclopropyl-2-fluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-cyclopropyl-2-fluoroaniline: is an organic compound with the molecular formula C9H9ClFN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by chlorine, cyclopropyl, and fluorine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-cyclopropyl-2-fluoroaniline typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-4-fluoronitrobenzene.
Industrial Production Methods: Industrial production methods for this compound involve similar steps but are optimized for large-scale production. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-Chloro-4-cyclopropyl-2-fluoroaniline can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various hydrogenated products.
Substitution: It can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) is commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium thiolate (KSCN) can be used under basic conditions.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of hydrogenated aniline derivatives.
Substitution: Formation of substituted aniline derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: 3-Chloro-4-cyclopropyl-2-fluoroaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of halogenated anilines on biological systems, including their interactions with enzymes and receptors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-cyclopropyl-2-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine, cyclopropyl, and fluorine groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
3-Chloro-4-fluoroaniline: Similar structure but lacks the cyclopropyl group.
3-Chloro-2-fluoroaniline: Similar structure but with the fluorine atom in a different position.
4-Chloro-2-fluoroaniline: Similar structure but with the chlorine and fluorine atoms in different positions.
Uniqueness: 3-Chloro-4-cyclopropyl-2-fluoroaniline is unique due to the presence of the cyclopropyl group, which can impart different chemical and biological properties compared to its analogs. The cyclopropyl group can influence the compound’s steric and electronic characteristics, potentially leading to different reactivity and interactions with molecular targets.
Propriétés
Formule moléculaire |
C9H9ClFN |
|---|---|
Poids moléculaire |
185.62 g/mol |
Nom IUPAC |
3-chloro-4-cyclopropyl-2-fluoroaniline |
InChI |
InChI=1S/C9H9ClFN/c10-8-6(5-1-2-5)3-4-7(12)9(8)11/h3-5H,1-2,12H2 |
Clé InChI |
HWZGEVCYZFZHJH-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=C(C(=C(C=C2)N)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


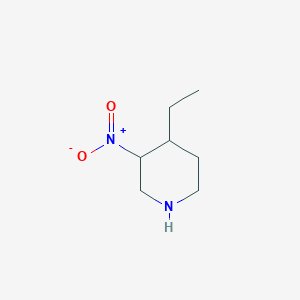
![Tert-butyl (5S)-5-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B14047809.png)

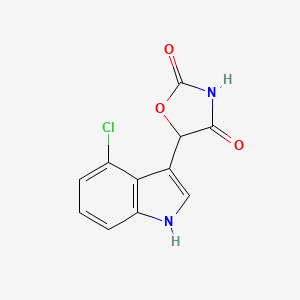
![[4-Chloro-3-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14047842.png)



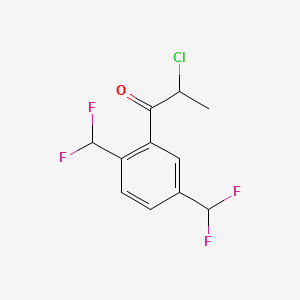

![8-Methoxy-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylic acid](/img/structure/B14047874.png)

